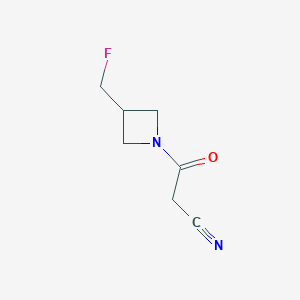

3-(3-(Fluoromethyl)azetidin-1-yl)-3-oxopropanenitrile

Description

3-(3-(Fluoromethyl)azetidin-1-yl)-3-oxopropanenitrile is a nitrile-containing compound featuring a four-membered azetidine ring substituted with a fluoromethyl group and a ketone moiety. Its structure combines the conformational rigidity of the azetidine ring with the electronic effects of fluorine and the reactivity of the nitrile group.

Properties

IUPAC Name |

3-[3-(fluoromethyl)azetidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c8-3-6-4-10(5-6)7(11)1-2-9/h6H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWXOFYATFBVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC#N)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-(Fluoromethyl)azetidin-1-yl)-3-oxopropanenitrile, also known by its CAS number 2098057-78-2, is a synthetic organic compound characterized by a unique structure that includes a fluoromethyl group attached to an azetidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.

The compound's molecular formula is , and it features several functional groups that could influence its biological activity. The presence of the fluoromethyl group is particularly noteworthy, as fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetics.

| Property | Value |

|---|---|

| Molecular Formula | C8H10FN2O |

| Molecular Weight | 168.18 g/mol |

| CAS Number | 2098057-78-2 |

| Chemical Structure | Chemical Structure |

Antimicrobial Activity

While direct studies on the antimicrobial properties of 3-(3-(Fluoromethyl)azetidin-1-yl)-3-oxopropanenitrile are lacking, related compounds have shown promising results:

- Antibacterial Activity : Similar azetidine derivatives have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

- Antifungal Activity : Some derivatives have also been tested for antifungal activity, showing effectiveness against common fungal pathogens. The specific action mechanism often involves interference with ergosterol biosynthesis in fungal cells.

Case Studies

Several case studies highlight the biological relevance of azetidine derivatives:

- Study on Thymidylate Synthase Inhibition : A study evaluated a series of azetidine-containing compounds for their ability to inhibit TS, demonstrating that modifications at the azetidine ring could enhance binding affinity and selectivity, leading to improved anticancer efficacy .

- Antibacterial Screening : Another investigation synthesized various azetidine derivatives and tested them against Staphylococcus aureus and Escherichia coli, revealing significant antibacterial effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Scientific Research Applications

Chemistry

The compound serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity allows for various chemical transformations, including:

- Oxidation : Can be oxidized to introduce additional functional groups.

- Reduction : Reduction reactions can convert the nitrile group into amines.

- Substitution : The fluoromethyl or other functional groups can be substituted under appropriate conditions.

Biology

In biological research, 3-(3-(Fluoromethyl)azetidin-1-yl)-3-oxopropanenitrile is investigated for its potential interactions with biomolecules. The fluoromethyl group enhances binding affinity and selectivity towards specific biological targets, making it valuable in drug discovery. Studies have indicated that compounds with similar structures may exhibit significant biological activities, including enzyme inhibition and receptor modulation .

Medicine

The medicinal potential of this compound is being explored for its therapeutic properties. It has been studied as a precursor for drug development aimed at targeting specific diseases. Notably, compounds containing azetidine rings have shown promise in treating various conditions due to their ability to interact with biological pathways effectively .

Case Study 1: FGFR Inhibition

A study highlighted the synthesis of novel compounds based on the azetidine framework, including derivatives of 3-(3-(Fluoromethyl)azetidin-1-yl)-3-oxopropanenitrile, which demonstrated inhibitory activity against Fibroblast Growth Factor Receptors (FGFR). These findings suggest potential applications in cancer treatment .

Case Study 2: Antimicrobial Activity

Research conducted on similar azetidine derivatives revealed significant antimicrobial properties. The interaction of these compounds with bacterial enzymes was analyzed, indicating that modifications in the azetidine structure could enhance efficacy against resistant strains .

Comparison with Similar Compounds

Comparative Analysis Table

Research Findings and Implications

- Fluorine Effects: The fluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like 3a or 3b. This could reduce oxidative metabolism in vivo, prolonging half-life .

- Ring Size and Bioactivity : Azetidine’s smaller ring size may improve target selectivity compared to piperidine or pyrrolidine analogs, as seen in kinase inhibitor studies .

- Synthetic Challenges : Introducing fluorine into the azetidine ring may require specialized fluorination reagents (e.g., DAST or Deoxo-Fluor), unlike the straightforward condensation used for furan or indole analogs .

Preparation Methods

Preparation of 3-(Fluoromethyl)azetidine Intermediate

Starting Material: tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate.

Fluorination Step: These intermediates are reacted with fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine to substitute the leaving group with fluorine, yielding tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.

Purification: The crude fluorinated product is purified by aqueous extraction in organic solvents, often involving the removal of chloromethyl azetidine impurities by treatment with 1,4-diazabicyclo[2.2.2]octane (DABCO).

Deprotection: The tert-butyl protecting group is removed using acidic reagents such as para-toluenesulfonic acid, trifluoroacetic acid, or acetic acid to afford the free 3-(fluoromethyl)azetidine.

Reduction: Hydride reducing agents including sodium triacetoxyborohydride, Red-Al, lithium aluminum hydride (LAH), sodium borohydride, or diisobutylaluminum hydride (DIBAL) are employed in various steps to reduce intermediates to the desired fluoromethyl azetidine derivatives.

Introduction of the 3-Oxopropanenitrile Group

The fluoromethyl azetidine intermediate is further functionalized by reaction with suitable nitrile-containing reagents or by acylation to introduce the 3-oxopropanenitrile moiety.

A representative compound, 3-[6-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-thiazol-3-yl]spiro[1H-2-benzofuran-3,3'-azetidine]-1'-yl]-3-oxopropanenitrile, has been described in patent literature, indicating the feasibility of introducing the 3-oxopropanenitrile group onto azetidine scaffolds bearing fluoromethyl substituents.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Fluorination | Tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine | Converts tosylate or mesylate azetidine intermediates to fluoromethyl azetidine |

| Deprotection | Para-toluenesulfonic acid, trifluoroacetic acid, or acetic acid | Removes tert-butyl protecting group |

| Reduction | Sodium triacetoxyborohydride, Red-Al, LAH, sodium borohydride, or DIBAL | Reduces intermediates to fluoromethyl azetidine derivatives |

| Purification | Aqueous extraction, organic solvents, treatment with DABCO | Removes impurities such as chloromethyl azetidine |

| Functionalization with nitrile | Acylation or reaction with nitrile-containing reagents | Introduces 3-oxopropanenitrile moiety |

Research Findings and Yield Data

The fluorination step using TBAF or HF/trimethylamine is efficient, providing high conversion rates to the fluoromethyl azetidine intermediate.

Acidic deprotection proceeds smoothly under mild conditions without significant degradation of the fluoromethyl azetidine.

Hydride reductions are selective and yield the desired amine intermediates in good yields.

Purification techniques involving DABCO treatment and aqueous-organic extraction reduce impurities, including residual chloromethyl azetidine to below 1%.

Overall yields for the multi-step synthesis of fluoromethyl azetidine intermediates typically range between 60-85%, depending on reaction scale and purification efficiency.

Specific yields for related azetidine derivatives with fluoromethyl substitutions and nitrile functionalization are documented in patent literature, supporting the robustness of these methods.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Fluorination | TBAF, HF/trimethylamine | Formation of fluoromethyl azetidine intermediate |

| 2. Deprotection | Para-toluenesulfonic acid, trifluoroacetic acid | Removal of tert-butyl protecting group |

| 3. Reduction | Sodium triacetoxyborohydride, LAH, Red-Al, DIBAL | Reduction to amine intermediates |

| 4. Purification | Aqueous extraction, DABCO treatment | Removal of impurities, purification |

| 5. Nitrile functionalization | Acylation or nitrile reagent reaction | Introduction of 3-oxopropanenitrile group |

Q & A

Q. What are the common synthetic routes for 3-(3-(Fluoromethyl)azetidin-1-yl)-3-oxopropanenitrile?

The compound is typically synthesized via condensation reactions. A plausible method involves reacting fluoromethyl-substituted azetidine derivatives with activated cyanoacetate precursors under basic conditions. For example, chloroacetyl chloride can act as an electrophile to form the azetidine ring, followed by nucleophilic substitution with a nitrile-containing moiety (e.g., cyanoacetic acid derivatives) . Reaction optimization may require controlling temperature (0–5 °C) and using catalysts like piperidine to enhance yield .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

Structural elucidation relies on:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm the azetidine ring, fluoromethyl group, and nitrile functionality.

- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches.

- X-ray crystallography to resolve the 3D structure, as demonstrated for analogous compounds like 3-oxo-3-(piperidin-1-yl)propanenitrile .

Q. How is the compound purified after synthesis?

Purification methods include:

- Recrystallization using ethanol or acetonitrile to remove unreacted starting materials.

- Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound from by-products.

- HPLC for high-purity requirements, particularly if the compound is intended for biological assays .

Q. What safety precautions are recommended during handling?

- Wear PPE : gloves, lab coat, safety goggles, and masks to avoid inhalation or skin contact.

- Work in a fume hood to mitigate exposure to volatile intermediates.

- Dispose of waste via certified chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the azetidine nitrogen.

- Catalyst screening : Piperidine or DBU may accelerate condensation steps .

- Temperature control : Lower temperatures (0–5 °C) reduce side reactions, while gradual warming ensures complete conversion.

- Stoichiometric ratios : A 1.2:1 molar ratio of azetidine derivative to cyanoacetate precursor improves yield .

Q. What strategies are employed to evaluate bioactivity or mechanism of action?

- In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates.

- Cellular studies : Assess cytotoxicity (MTT assay) or target engagement (western blotting) in relevant cell lines.

- Molecular docking : Model interactions with proteins (e.g., ATP-binding pockets) using crystallographic data from related compounds .

Q. How should researchers address contradictions in spectroscopic or bioactivity data?

- Cross-validation : Replicate experiments under identical conditions (solvent, temperature, pH).

- Impurity profiling : Use LC-MS to identify by-products that may skew bioactivity results .

- Dynamic NMR studies : Resolve conformational equilibria that cause signal splitting in ¹H/¹³C spectra .

Q. What advanced analytical methods ensure batch-to-batch consistency?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.